molecular formula C12H19ClN2O2 B2600329 Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride CAS No. 2171900-91-5

Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride

Cat. No.: B2600329
CAS No.: 2171900-91-5
M. Wt: 258.75
InChI Key: WMQFUAHHYMFFOU-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of piperidine and pyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride (CAS No. 2171900-91-5) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, featuring a piperidine moiety and a pyrrole core, suggests various pharmacological applications, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • SMILES : COC(=O)c1ccc(n1C)C1CCCCN1.Cl

This structure indicates the presence of both ester and aromatic functionalities, which are often associated with bioactive compounds.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. In particular, compounds similar to methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate have shown promising activity against various bacterial strains. For instance, derivatives with similar structural features have demonstrated effective inhibition of Mycobacterium tuberculosis (Mtb) through targeting the MmpL3 protein, crucial for mycolic acid transport in bacterial membranes .

CompoundTargetMIC (μg/mL)Cytotoxicity (IC50)
Compound 32MmpL3 (Mtb)< 0.016> 64
Methyl Pyrrole DerivativeVarious BacteriaVariesVaries

Structure-Activity Relationship (SAR)

The biological activity of methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate is influenced by its structural components. Research indicates that modifications to the piperidine ring and the carboxylate group can significantly enhance potency against resistant strains of bacteria. The presence of electron-withdrawing groups on the aromatic ring has been associated with increased activity, while bulky substituents improve binding affinity to biological targets .

Case Studies

One notable study evaluated a series of pyrrole derivatives, including those structurally related to methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate, against drug-resistant M. tuberculosis. The results indicated that specific modifications led to compounds with MIC values significantly lower than those of traditional antibiotics like isoniazid .

Example Case Study:

A compound structurally similar to methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate was tested in vivo for its efficacy against tuberculosis. The study reported a reduction in bacterial load in infected mice models, supporting its potential as a therapeutic agent .

Properties

IUPAC Name

methyl 1-methyl-5-piperidin-2-ylpyrrole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-14-10(9-5-3-4-8-13-9)6-7-11(14)12(15)16-2;/h6-7,9,13H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQFUAHHYMFFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)OC)C2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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